(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid
Description
Properties
CAS No. |
52001-27-1 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]thiopyran-1-yl)acetic acid |
InChI |
InChI=1S/C15H16O2S/c1-15(9-14(16)17)13-8-10-4-2-3-5-11(10)12(13)6-7-18-15/h2-5H,6-9H2,1H3,(H,16,17) |
InChI Key |
WDCIGLBXDWGCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCS1)C3=CC=CC=C3C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic conditions, followed by functional group transformations to introduce the acetic acid moiety. Specific reaction conditions, such as the use of glacial acetic acid and concentrated hydrochloric acid, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid is a complex organic compound featuring a unique indeno-thiopyran ring system combined with an acetic acid moiety. Its scientific research applications span chemistry, biology, and industry.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology It may be used as a probe for investigating biological pathways and interactions. Its mechanism of action involves interaction with molecular targets such as enzymes, receptors, or other biomolecules, allowing it to modulate biological pathways, potentially leading to therapeutic effects.
- Industry It can be used to synthesize advanced materials with specific properties, such as polymers and coatings.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways by targeting enzymes involved in prostaglandin synthesis, including mPGES-1.
- Anticancer Potential : The compound can induce cell cycle arrest and apoptosis in cancer cell lines. Structurally similar compounds have shown promising IC50 values in inhibiting cancer cell proliferation.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation This reaction can introduce additional functional groups or modify existing ones.
- Reduction This reaction can reduce specific functional groups within the molecule.
- Substitution This reaction can replace one functional group with another, potentially altering the compound’s properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Analysis
Heteroatom Substitution (S vs. O): The thiopyran ring in the target compound introduces sulfur, which is less electronegative than oxygen. Sulfur-containing rings are more prone to oxidation, forming sulfoxides or sulfones, which could influence metabolic pathways and toxicity profiles .
Substituent Effects:
- The acetic acid group in the target compound and etodolac derivatives is critical for binding to COX enzymes via ionic interactions with arginine residues. Modifications to this group (e.g., esterification in ethyl ester analogs) typically reduce activity .
- Alkyl substitutions (e.g., methyl or ethyl groups) on the heterocyclic ring alter steric hindrance and electronic effects, modulating COX-1/COX-2 selectivity. For example, 8-methyl etodolac shows improved selectivity for COX-2 .
Ring System Comparisons: The indeno-thiopyran scaffold in the target compound provides a rigid, planar structure that may improve binding affinity to hydrophobic enzyme pockets compared to non-fused thiopyrans (e.g., 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid) .
Research Findings and Implications
- Synthetic Routes: The target compound may be synthesized via hydrogenation of a precursor indeno-thiopyran, analogous to methods used for pyridine derivatives (e.g., palladium-catalyzed hydrogenation in acetic acid/methanol) .
- Replacement of oxygen with sulfur could reduce gastrointestinal toxicity, a common issue with traditional NSAIDs .
- Physicochemical Properties: The sulfur atom increases logP values compared to oxygen analogs, which may enhance tissue distribution but reduce aqueous solubility. The acetic acid group (pKa ~3.5) ensures ionization at physiological pH, aiding target binding .
Biological Activity
(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid, also known as 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid, is a compound with a distinctive chemical structure that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological effects of this compound based on diverse research findings.
| Property | Details |
|---|---|
| CAS Number | 52001-27-1 |
| Molecular Formula | C15H16O2S |
| Molecular Weight | 260.4 g/mol |
| IUPAC Name | 2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]thiopyran-1-yl)acetic acid |
| Canonical SMILES | CC1(C2=C(CCS1)C3=CC=CC=C3C2)CC(=O)O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under acidic conditions and subsequent functional group transformations to introduce the acetic acid moiety. These processes often utilize reagents like glacial acetic acid and concentrated hydrochloric acid to enhance yields and purity during production .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Specific studies indicate that it may modulate pathways involving enzymes and receptors crucial for cellular functions. Understanding the binding affinity and interaction kinetics is essential for elucidating its therapeutic potential .
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit certain inflammatory pathways by targeting enzymes involved in prostaglandin synthesis. The inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), a critical enzyme in inflammation and cancer progression, has been noted as a significant mechanism .
Anticancer Potential : The compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines has been documented. For instance, compounds structurally similar to this compound have shown promising IC50 values in inhibiting cancer cell proliferation .
Case Studies
A notable study involving related compounds demonstrated selective inhibition against mPGES-1 in the low micromolar range. The most promising derivatives exhibited significant effects on A549 lung cancer cell lines by inducing G0/G1 phase arrest at 24 hours and increasing subG0/G1 fractions at longer exposures .
Comparison with Similar Compounds
To better understand the uniqueness of this compound compared to similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetamide | Potentially similar anti-inflammatory effects |
| 2-(thiophen-2-yl)acetic acid | Inhibitory activity against mPGES-1 |
Q & A
Q. What are the key synthetic routes for (1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid, and how are reaction conditions optimized?
The synthesis often involves acid-catalyzed cyclization or condensation reactions. For example, refluxing intermediates in acetic acid with sodium acetate (0.01 mol) under controlled heating (2.5–3 hours) yields precipitates that are recrystallized for purity . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of reagents like diethyl 1,3-acetonedicarboxylate (1.2 equiv) to improve yields .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Multimodal spectroscopic analysis is critical:
- 1H NMR : Methyl protons appear as singlets (e.g., δ 2.31 ppm for CH₃), while aromatic protons resonate at δ 6.29–7.33 ppm .
- IR : Absence of NH stretches (e.g., ~3300 cm⁻¹) confirms cyclization, while carbonyl bands (e.g., 1728 cm⁻¹) validate ester or acid groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 254) and fragmentation patterns align with expected molecular formulas .
Q. What chromatographic methods are recommended for purity assessment?
Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. Relative retention times (RRT) for impurities should be calibrated against the main peak (RRT = 1.0). Acceptable impurity thresholds: ≤0.5% for individual impurities and ≤2.0% total impurities .
Advanced Research Questions
Q. How can acid-catalyzed cyclization mechanisms be studied for this compound?
Mechanistic studies involve deuterium exchange experiments (e.g., D₂O shaking to observe NH proton disappearance in NMR) and kinetic monitoring via in-situ FTIR to track carbonyl intermediates . Computational modeling (DFT) of transition states can further elucidate nucleophilic addition-elimination pathways .
Q. What strategies are effective in designing derivatives for enhanced bioactivity?
- Hydrazide-hydrazone derivatives : React the acetic acid moiety with hydrazine hydrate and substituted benzaldehydes to introduce aromatic substituents, enhancing COX-2 inhibition .
- Esterification : Protect the carboxylic acid group via methyl ester formation (e.g., using H₂SO₄ in methanol) to improve cell permeability for anticancer assays .
Q. How are structure-activity relationships (SAR) analyzed for pharmacological targets?
SAR studies require:
Q. What analytical challenges arise in impurity profiling, and how are they resolved?
Co-eluting impurities with similar RRTs (e.g., 1.8 and 2.1) require orthogonal methods:
- LC-MS/MS : Differentiate via mass fragmentation (e.g., m/z shifts from ester hydrolysis).
- Ion-pair chromatography : Use tetrabutylammonium bromide to resolve polar degradation products .
Methodological Tables
Q. Table 1: Key NMR Signals for Structural Confirmation
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methyl (CH₃) | 2.31–2.71 | Singlet | Thiopyran methyl |
| Aromatic (4-H pyrazole) | 6.29–7.33 | Singlet | Indeno moiety |
| NH (pre-cyclization) | 12.82–13.45 | Broad | Hydrazone protons |
Q. Table 2: HPLC Impurity Profile
| Impurity | Relative Retention Time (RRT) | Maximum Allowable Limit (%) |
|---|---|---|
| t-Butyl ester derivative | 0.5 | 0.5 |
| Ethoxycarbonyl impurity | 1.8 | 0.5 |
| Total impurities | - | 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
